molecular formula C10H8N2O B065228 3-(1H-Pyrazol-3-YL)benzaldehyde CAS No. 179057-26-2

3-(1H-Pyrazol-3-YL)benzaldehyde

Cat. No.: B065228
CAS No.: 179057-26-2
M. Wt: 172.18 g/mol
InChI Key: DGRNDHQFGQBXSM-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-3-YL)benzaldehyde: is an organic compound with the molecular formula C10H8N2O . It features a benzaldehyde moiety substituted with a pyrazole ring at the 3-position. This compound is of interest due to its versatile applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Pyrazol-3-YL)benzaldehyde typically involves the condensation of pyrazole derivatives with benzaldehyde. One common method includes the reaction of 3-aminopyrazole with benzaldehyde under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale condensation reactions using optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Pyrazol-3-YL)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-(1H-Pyrazol-3-YL)benzaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the formation of pyrazolo[1,5-a]pyrimidines, which are of interest in medicinal chemistry .

Biology and Medicine: This compound has been studied for its potential biological activities, including antimicrobial and antileishmanial properties. It is used in the design of novel therapeutic agents targeting specific enzymes and receptors .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals .

Comparison with Similar Compounds

Uniqueness: 3-(1H-Pyrazol-3-YL)benzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the pyrazole ring affects the compound’s ability to interact with various molecular targets, making it a valuable scaffold in drug design .

Properties

IUPAC Name

3-(1H-pyrazol-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-8-2-1-3-9(6-8)10-4-5-11-12-10/h1-7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRNDHQFGQBXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444639
Record name 3-(1H-PYRAZOL-3-YL)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179057-26-2
Record name 3-(1H-PYRAZOL-3-YL)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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